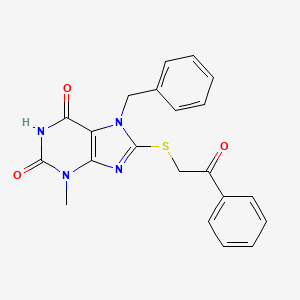

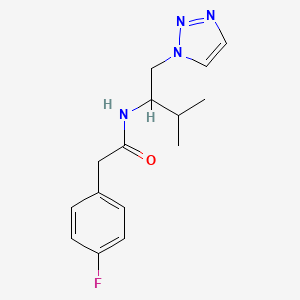

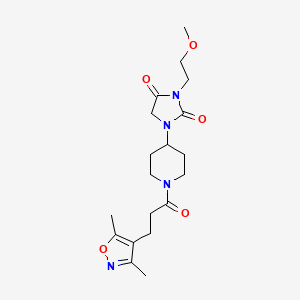

![molecular formula C8H11N3O B2965069 N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 1339083-45-2](/img/structure/B2965069.png)

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure of “N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide” is not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide” are not explicitly detailed in the available resources. These properties can include things like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Antitumor/Antimicrobial Activities

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide and its derivatives have been studied for their potential in synthesizing various compounds with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the formation of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. These compounds demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil, a standard in cancer treatment (Riyadh, 2011).

DNA Sequence-Specific Alkylating Agents

Another application involves the use of sequence-specific alkylating agents for gene regulation. N-Methylpyrrole and N-methylimidazole polyamides, including derivatives of N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide, have shown promise in binding to the minor groove of the DNA duplex in a sequence-specific fashion. These compounds possess gene-silencing activities and potential against human cancer cell lines (Bando & Sugiyama, 2006).

Catalysis in Chemical Synthesis

The compound has been explored in the context of catalysis, particularly in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process has led to the synthesis of N-substituted nicotinamides and related compounds, which are of significant biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Drug Delivery Applications

In the field of drug delivery, poly(N-isopropyl acrylamide), a derivative, has been investigated. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process that allows for the creation of thermoresponsive polymers, has significant implications for targeted drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).

Fluorescent Probes

N-Methylpyrrole (Py)-N-methylimidazole-(Im) polyamides, related to N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide, have been conjugated with fluorophores, creating conjugates useful for detecting specific DNA sequences. This has potential applications in biological imaging and the characterization of protein-DNA complexes (Han, Sugiyama, & Harada, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-3-8(12)9-6-7-4-5-10-11(7)2/h3-5H,1,6H2,2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWLOFXQDUIMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-Methyl-1H-pyrazol-5-yl)methyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

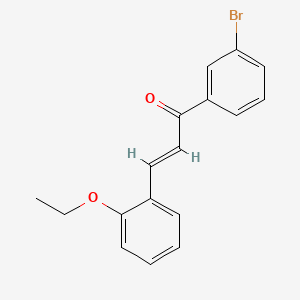

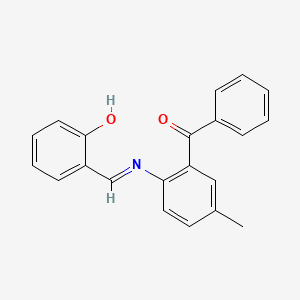

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)

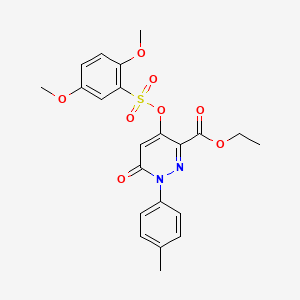

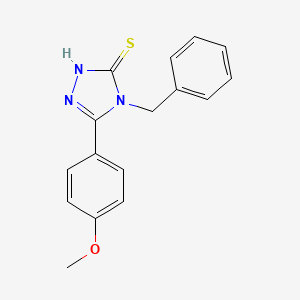

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)

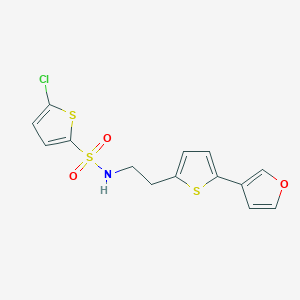

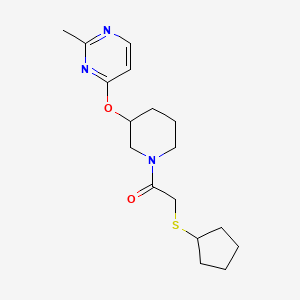

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)